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This guide provides a comprehensive comparison of migalastat, an oral pharmacological

chaperone, with agalsidase alfa and agalsidase beta, the standard enzyme replacement

therapies (ERTs) for Fabry disease. The core of this comparison is built upon data from head-

to-head clinical trials, primarily the pivotal Phase 3 ATTRACT (AT1001-012) study, offering

researchers, scientists, and drug development professionals a detailed overview of their

comparative efficacy and safety.

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α-

galactosidase A (α-Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3)

and related glycosphingolipids in various tissues.[1][2] This accumulation drives the

progressive renal, cardiac, and cerebrovascular complications of the disease.[3] Treatment

strategies aim to either replace the deficient enzyme with a recombinant form (agalsidase alfa

or beta) or, in the case of migalastat, to stabilize and enhance the function of the patient's own

residual, amenable mutant α-Gal A.[1][4]

Comparative Efficacy and Safety: The ATTRACT
Study
The ATTRACT study was a Phase 3, randomized, open-label, active-controlled trial designed to

evaluate the efficacy and safety of switching from ERT (agalsidase alfa or beta) to oral

migalastat in patients with Fabry disease who have amenable GLA mutations.[1][5][6]
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The co-primary endpoints of the ATTRACT study were the annualized changes in estimated

Glomerular Filtration Rate (eGFR) and measured GFR (mGFR). The results demonstrated that

migalastat had a comparable effect to ERT on preserving renal function over 18 months.[1][5]

Table 1: Comparison of Annualized Change in Renal Function (18-Month Data from ATTRACT

Study)

Parameter
Migalastat (Switched from
ERT)

ERT (Continued)

Annualized Mean Change in

eGFR (CKD-EPI)
-0.4 mL/min/1.73 m² -1.0 mL/min/1.73 m²

Annualized Mean Change in

mGFR (iohexol)

Met criteria for comparability

with ERT

Met criteria for comparability

with migalastat

Mean Change in 24-hour Urine

Protein from Baseline
49.2 mg 194.5 mg

Source: Hughes et al., 2017.[4][5]

Long-term data from the open-label extension of the ATTRACT study showed that eGFR

remained stable in patients treated with migalastat for up to 30 months.[7][8][9] An integrated

analysis of phase 3 trials and their extensions reported that migalastat-treated patients

maintained generally stable renal function for up to 8.6 years.[3][10]

Cardiac Outcomes
A key secondary endpoint was the change in left ventricular mass index (LVMi), a measure of

cardiac hypertrophy, which is a common and serious complication of Fabry disease.

Table 2: Comparison of Cardiac Outcomes (18-Month Data from ATTRACT Study)
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Parameter
Migalastat (Switched from
ERT)

ERT (Continued)

Mean Change in LVMi from

Baseline

-6.6 g/m² (statistically

significant decrease)

-2.0 g/m² (not a significant

change)

Patients with Left Ventricular

Hypertrophy (LVH) at Baseline

Showed the largest decreases

in LVMi

No significant change

observed

Source: Hughes et al., 2017.[1][5]

The significant reduction in LVMi observed in the migalastat group suggests a potential

advantage in reversing or halting the progression of Fabry-related cardiomyopathy.[5] This

effect was sustained in the long-term, with LVMi decreasing from baseline at month 30 in

patients with baseline left ventricular hypertrophy who were continuously treated with

migalastat.[7][8]

Composite Clinical Events
The ATTRACT study also assessed a composite clinical outcome of renal, cardiac, or

cerebrovascular events.

Table 3: Composite Clinical Events (18-Month Data from ATTRACT Study)

Outcome
Migalastat (Switched from
ERT)

ERT (Continued)

Percentage of Patients

Experiencing an Event
29% 44%

Source: Hughes et al., 2017.[1][5]

While not statistically significant, the lower incidence of composite clinical events in the

migalastat group is a noteworthy finding.[5]
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Plasma globotriaosylsphingosine (lyso-Gb3) is a key biomarker for Fabry disease. In patients

who switched from ERT to migalastat, plasma lyso-Gb3 levels remained low and stable

throughout the 18-month study period.[1][5]

Patient-Reported Outcomes and Safety
Patient-reported outcomes, including scores on the SF-36v2 and the Brief Pain Inventory, were

comparable between the migalastat and ERT groups, indicating no negative impact on quality

of life after switching to oral therapy.[5]

Migalastat was generally safe and well-tolerated.[1][5] The frequency of treatment-emergent

adverse events was similar between the migalastat and ERT groups (94% and 95%,

respectively).[5] The most common adverse events in the migalastat group were

nasopharyngitis and headache, with comparable frequencies in the ERT group.[5] Notably,

serious adverse events were less common in the migalastat group (19%) compared to the ERT

group (33%).[5]

Experimental Protocols
ATTRACT Study Design
The ATTRACT study (NCT01218659) was a Phase 3, multicenter, randomized, open-label,

active-controlled study.[6]

Participants: 60 adult patients (56% female) with a confirmed diagnosis of Fabry disease and

an amenable GLA mutation, who had been receiving ERT (agalsidase alfa or beta) for at

least 12 months.[5]

Randomization: Patients were randomized in a 1.5:1 ratio to either switch to oral migalastat

(150 mg every other day) or continue their ERT (agalsidase alfa 0.2 mg/kg or agalsidase

beta 1.0 mg/kg every two weeks) for 18 months.[5][9]

Primary Endpoints: The co-primary endpoints were the mean annualized changes in

estimated glomerular filtration rate (eGFRCKD-EPI) and measured GFR (mGFRiohexol).

Comparability was assessed based on a pre-specified threshold of the difference between

the means being within 2.2 mL/min/1.73 m²/year and a greater than 50% overlap of the 95%

confidence intervals.[11]
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Secondary Endpoints: Included changes in LVMi, a composite of Fabry-associated clinical

events (renal, cardiac, or cerebrovascular), plasma lyso-Gb3 levels, and patient-reported

outcomes.
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The fundamental difference between migalastat and ERT lies in their mechanisms of action.

ERT provides an external source of the α-Gal A enzyme, while migalastat acts as a

pharmacological chaperone to enhance the function of the patient's own mutant enzyme.
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Head-to-head data from the ATTRACT study demonstrates that for patients with Fabry disease

and amenable mutations, switching from ERT to oral migalastat is a viable therapeutic strategy.

Migalastat showed comparable efficacy to ERT in maintaining renal function and was

associated with a significant reduction in left ventricular mass index.[1][5] The oral

administration of migalastat offers a less burdensome treatment regimen compared to the bi-

weekly intravenous infusions of ERT, with a comparable safety profile.[4][5] These findings are

crucial for informing clinical decisions and guiding future research in the development of

therapies for Fabry disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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